2-[1-[1-[[1-(1,3-Thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine
Overview
Description
2-[1-[1-[[1-(1,3-Thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine is a complex organic compound that features a combination of thiazole, pyrrole, piperidine, and triazole rings These heterocyclic structures are known for their diverse biological activities and are often found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[1-[[1-(1,3-Thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine involves multiple steps, each targeting the formation of specific heterocyclic rings. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives.
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen cycloaddition reaction between azides and alkynes.
Industrial Production Methods
Industrial production of such complex compounds often involves automated synthesis using flow chemistry techniques. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the piperidine ring using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-[1-[1-[[1-(1,3-Thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-[1-[[1-(1,3-Thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
- 2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
The uniqueness of 2-[1-[1-[[1-(1,3-Thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine lies in its combination of multiple heterocyclic rings, which can confer a wide range of biological activities. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[1-[1-[[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methyl]piperidin-4-yl]triazol-4-yl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7S/c1-18(2,19)16-13-25(22-21-16)14-5-9-23(10-6-14)12-15-4-3-8-24(15)17-20-7-11-26-17/h3-4,7-8,11,13-14H,5-6,9-10,12,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGRGVSLAVCPFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCN(CC2)CC3=CC=CN3C4=NC=CS4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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